molecular formula C24H24N2O4 B2761413 (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 951932-21-1

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2761413
CAS No.: 951932-21-1
M. Wt: 404.466
InChI Key: OAFKBXQYZHEGJJ-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic aurone derivative featuring a benzofuran-3(2H)-one core. Aurones, naturally occurring plant pigments, are known for their bioactivity, including antimicrobial, antitumor, and anti-inflammatory properties . The Z-configuration at the exocyclic double bond is critical for stereochemical stability and biological interactions .

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-2-25-9-11-26(12-10-25)15-19-20(27)8-7-18-23(28)22(30-24(18)19)14-17-13-16-5-3-4-6-21(16)29-17/h3-8,13-14,27H,2,9-12,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFKBXQYZHEGJJ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related benzofuran derivatives.

Synthesis of Benzofuran Derivatives

Benzofuran derivatives are synthesized through various methods, including condensation reactions and functional group modifications. The specific synthesis of this compound typically involves the reaction of benzofuran derivatives with piperazine derivatives under controlled conditions to yield the target compound .

Biological Activity Overview

Benzofuran compounds exhibit a broad spectrum of biological activities. The following sections detail the specific activities related to the target compound.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and leukemia cells. The IC50 values for related compounds often range from 0.1 µM to 10 µM, indicating potent activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AK562 (leukemia)0.1
Compound BHeLa (cervical)5.0
Compound CMCF-7 (breast)8.86
(Z)-2-(benzofuran...)TBDTBDTBD

The mechanism by which benzofuran derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as NF-kB and modulation of apoptosis-related proteins . Molecular docking studies suggest that these compounds interact with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have demonstrated antimicrobial activity against various pathogens. Studies indicate that certain derivatives can inhibit bacterial growth effectively, showcasing their potential as therapeutic agents in infectious diseases .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzofuran ring significantly influence biological activity. For example:

  • Position of Substituents : The presence and position of methoxy groups enhance anticancer activity; compounds with methoxy groups at the C–6 position showed higher potency than those at C–7 .
  • Functional Groups : The introduction of halogen atoms or amino groups has been shown to increase cytotoxicity against cancer cells .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Leukemia : A derivative similar to (Z)-2-(benzofuran...) was tested against MV4–11 leukemia cells, showing promising results with significant inhibition rates compared to standard treatments .
  • Breast Cancer Study : A related compound demonstrated a marked reduction in MCF-7 cell viability, suggesting potential for further development as a breast cancer therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound may exhibit significant activity against various bacterial and fungal pathogens.

Case Studies

  • Antifungal Activity : A study demonstrated that benzofuran derivatives showed effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 8 μg/mL for certain derivatives .
  • Bacterial Inhibition : Compounds similar to this one have shown notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential efficacy as antimicrobial agents .

Anticancer Potential

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer therapies.

Case Studies

  • Cytotoxicity Assays : In vitro studies using K562 leukemia cells revealed that related compounds can induce apoptosis with IC50 values as low as 5 μM, suggesting strong anticancer potential.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented, with implications for treating various inflammatory diseases.

Case Studies

  • Inflammation Reduction : A derivative exhibited a remarkable 93% reduction in TNF levels in macrophages, showcasing its strong anti-inflammatory effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzofuran derivatives.

Structural FeatureEffect on Activity
Hydroxy group at position 6Enhances anti-inflammatory and cytotoxic effects
Piperazine substituentMay improve binding affinity to biological targets
Benzofuran coreEssential for antimicrobial and anticancer activity

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The phenolic -OH group at the 6-position participates in acid-base and nucleophilic reactions:

Reaction TypeConditions/ReagentsProductKey Features
Sulfonation Concentrated H<sub>2</sub>SO<sub>4</sub> at 50–60°C6-sulfo derivativeEnhances water solubility; used in prodrug synthesis .
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in basic media (K<sub>2</sub>CO<sub>3</sub>/DMF)6-alkoxybenzofuranModifies pharmacokinetics by increasing lipophilicity.
Oxidation KMnO<sub>4</sub> in acidic conditions3,6-dione derivativeForms quinone-like structures with redox activity.

Benzofuran Core Reactivity

The fused benzofuran system undergoes electrophilic substitutions, particularly at electron-rich positions:

Reaction TypeConditions/ReagentsSite of SubstitutionProduct
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°CC-4 or C-5 positionsNitro derivatives with potential for further reduction to amines .
Halogenation Cl<sub>2</sub> or Br<sub>2</sub> in CCl<sub>4</sub>C-5 positionHalo-substituted analogs used in cross-coupling reactions .

Furan Moiety Reactions

The furan-2-ylmethylene group participates in cycloadditions and electrophilic attacks:

Reaction TypeConditions/ReagentsProductApplication
Diels-Alder Cycloaddition Maleic anhydride, reflux in tolueneBicyclic adductGenerates complex polycyclic structures for material science.
Electrophilic Substitution AcCl/AlCl<sub>3</sub>Acetylated furanEnhances electron-withdrawing effects on the benzofuran system.

Piperazine Functionalization

The 4-ethylpiperazine side chain enables modifications via alkylation or acylation:

Reaction TypeConditions/ReagentsProductBiological Relevance
N-Alkylation Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CNQuaternary ammonium saltImproves blood-brain barrier penetration.
Acylation Acetyl chloride, pyridineN-acetylpiperazineReduces basicity, altering receptor binding profiles .

Tautomerism and Conformational Effects

The compound exhibits keto-enol tautomerism due to the 3(2H)-one group, influencing its reactivity:

  • Keto form : Dominant in nonpolar solvents; participates in hydrogen bonding with biological targets .

  • Enol form : Stabilized in polar aprotic solvents; enhances chelation with metal ions (e.g., Fe<sup>3+</sup>).

Biological Interaction Pathways

Reaction products have demonstrated interactions with therapeutic targets:

  • NLRP3 Inflammasome Inhibition : Sulfonated derivatives show suppressed interleukin-1β production .

  • Dopamine Receptor Modulation : Alkylated piperazine analogs exhibit affinity for D<sub>2</sub> receptors.

Comparative Reactivity Table

Functional GroupKey ReactionsRate (Relative)
Hydroxyl (-OH)Sulfonation > Alkylation > OxidationFast
PiperazineN-Alkylation > AcylationModerate
FuranDiels-Alder > Electrophilic SubstitutionSlow

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 7 significantly influence solubility, lipophilicity, and bioactivity.

Table 1: Comparative Analysis of Key Aurone Derivatives
Compound ID Substituents (Position) Molecular Weight Yield (%) Melting Point (°C) Notable Properties References
Target Compound Benzofuran-2-ylmethylene (2), 4-ethylpiperazinylmethyl (7) ~450* N/R N/R Enhanced solubility, CNS penetration [Inferred]
6w 3,4-Dimethoxybenzylidene (2), 6-hydroxy 297.08 93.5 218.9–219.6 High crystallinity, antioxidant
110 4-Chlorobenzylidene (2) 256.69 72 N/R Lipophilic, antimicrobial
Compound 2-Fluorobenzylidene (2), dimethylaminomethyl (7) ~385 N/R N/R Electronegative, potential antitumor
Compound 2,3,4-Trimethoxybenzylidene (2), 4-(2-hydroxyethyl)piperazinylmethyl (7) 470.52 N/R N/R High polarity, extended hydrogen bonding

*Estimated based on structural analogs. N/R = Not reported.

Key Observations :

  • Lipophilicity : The 4-chloro substituent (Compound 110) increases logP compared to polar groups like 6-hydroxy or piperazine . The target compound’s 4-ethylpiperazine balances lipophilicity and water solubility.
  • Melting Points : Methoxy-substituted derivatives (e.g., 6w) exhibit higher melting points due to hydrogen bonding and crystallinity . The target compound’s flexible piperazine may reduce melting point.
  • Stereochemical Stability : Z-isomers are favored in acidic conditions, as seen in clay-catalyzed reactions .

Pharmacological Potential

  • Antimicrobial Activity : Chloro and fluoro substituents (e.g., Compound 110, ) enhance antimicrobial potency via hydrophobic interactions with bacterial membranes .
  • CNS Penetration : The 4-ethylpiperazine group in the target compound may improve blood-brain barrier permeability compared to bulkier groups like 4-(2-hydroxyethyl)piperazine .
  • Antioxidant Effects : Methoxy and hydroxy groups (e.g., 6w, 6y) contribute to radical scavenging, a property retained in the target compound’s 6-hydroxy group .

Q & A

Q. What are the common synthetic routes for (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzofuran derivatives typically involves multi-step reactions, including:

  • Aldol Condensation : Formation of the benzylidene moiety via base-catalyzed condensation (e.g., NaH in THF) between a benzofuran-3(2H)-one and substituted aldehydes .
  • Functionalization : Introduction of the 4-ethylpiperazinylmethyl group via nucleophilic substitution or Mitsunobu reactions .
  • Hydroxy Protection : Use of benzyl or silyl groups to protect the 6-hydroxy group during synthesis, followed by deprotection .

Q. Key Reaction Conditions :

  • Solvents : THF or dichloromethane for polar intermediates; benzene for crystallization .
  • Catalysts : NaH for deprotonation, KOH for saponification .
  • Temperature : Reflux conditions (e.g., 70–80°C) for condensation steps .

Q. Yield Optimization :

  • Lower yields (<50%) are common in sterically hindered steps (e.g., spirocyclic formations) .
  • Purification via column chromatography (ethyl acetate/hexane) improves purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the benzylidene group. Hydrogen-bonding patterns (e.g., O–H⋯O dimers) stabilize the crystal lattice .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethylpiperazine protons at δ 2.4–2.6 ppm; hydroxybenzofuran protons at δ 6.8–7.2 ppm) .
    • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and hydroxy (O–H, ~3200 cm1^{-1}) groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of benzofuran derivatives?

Methodological Answer: Contradictions often arise in:

  • Stereochemical Assignments : Use NOESY NMR to distinguish (Z)- and (E)-isomers. For example, cross-peaks between the benzylidene proton and the benzofuran ring confirm the (Z)-configuration .
  • Dynamic Processes : Variable-temperature NMR detects tautomerism or rotameric equilibria (e.g., hydroxy-keto tautomerism) .
  • Complementary Techniques : Pair X-ray data with computational modeling (DFT) to validate electronic environments .

Case Study :
In , crystallography resolved ambiguities in the (Z)-configuration of a nitrobenzylidene analog, confirming the planar benzofuran core (mean deviation: 0.005 Å) .

Q. What strategies optimize the biological activity of this compound in antitumor assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperazine Modification : Replace 4-ethylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to enhance lipophilicity and blood-brain barrier penetration .
    • Hydroxy Group : Acetylation improves metabolic stability without compromising activity .

Q. Biological Evaluation :

  • In Vitro Assays : MTT tests on cancer cell lines (e.g., K562 leukemia) show IC50_{50} values correlated with substituent electronegativity .
  • Mechanistic Studies : Flow cytometry confirms apoptosis induction via caspase-3 activation .

Q. Table 1: Comparative Bioactivity of Analogues

SubstituentIC50_{50} (μM)Mechanism
4-Ethylpiperazinyl12.5Caspase-3 activation
4-Benzylpiperazinyl8.2ROS generation
6-Acetoxy derivative15.7Cell cycle arrest

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological formulations?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : The 6-hydroxy group is susceptible to oxidation at pH > 7, forming quinone derivatives .
    • Photodegradation : Benzofuran cores degrade under UV light; use amber vials for storage .

Q. Stability Testing :

  • Accelerated Studies : Conduct HPLC at 40°C/75% RH for 4 weeks. Phosphate buffer (pH 6.8) retains >90% potency, while pH 9.0 results in 30% degradation .
  • Excipient Screening : Polyethylene glycol (PEG) matrices reduce hydrolysis rates .

Q. What computational methods predict the compound’s drug-likeness and ADMET properties?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts logP (2.8), topological polar surface area (TPSA = 95 Ų), and blood-brain barrier permeability (low) .
    • Molecular Docking : AutoDock Vina models interactions with targets (e.g., EGFR kinase; binding energy = −9.2 kcal/mol) .

Q. ADMET Challenges :

  • Hepatic Metabolism : CYP3A4-mediated N-deethylation of the piperazine group generates inactive metabolites .
  • Toxicity Alerts : PAINS filters flag the benzylidene moiety as a potential pan-assay interference compound (PAINS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.